2-Methoxy-2-(3-methoxyphenyl)acetonitrile
Description
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Properties
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJPQYTZCLYJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Transformational Chemistry of 2 Methoxy 2 3 Methoxyphenyl Acetonitrile
Reactivity of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This inherent reactivity allows the nitrile to undergo various transformations, including hydrolysis, reduction, and nucleophilic addition, providing pathways to diverse classes of compounds such as carboxylic acids, amines, and ketones.
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or a carboxylate salt. chemistrysteps.com This reaction can be catalyzed by either acid or base and typically proceeds through an amide intermediate. chemistrysteps.comlumenlearning.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid and an ammonium salt. chemguide.co.uk For 2-Methoxy-2-(3-methoxyphenyl)acetonitrile, this pathway yields 2-methoxy-2-(3-methoxyphenyl)acetic acid.
In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that, after protonation, also yields an amide. chemistrysteps.com Further hydrolysis of the amide in the basic solution produces a carboxylate salt and ammonia gas. chemguide.co.uk Acidification of the reaction mixture is then required to obtain the free carboxylic acid. chemguide.co.uk
Table 1: Hydrolysis of this compound
| Catalyst | Intermediate Product | Final Product (after workup) |
| Acid (e.g., HCl, H₂SO₄) | 2-Methoxy-2-(3-methoxyphenyl)acetamide | 2-Methoxy-2-(3-methoxyphenyl)acetic acid |
| Base (e.g., NaOH, KOH) | 2-Methoxy-2-(3-methoxyphenyl)acetamide | Sodium 2-methoxy-2-(3-methoxyphenyl)acetate |
The nitrile functionality can be readily reduced to a primary amine, a crucial transformation for introducing an aminoethyl group into molecular structures. This reduction involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond.
Several methods are effective for this transformation. Catalytic hydrogenation is a common and economical approach, utilizing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide under a hydrogen atmosphere. wikipedia.org Chemical hydrides, such as the powerful reducing agent lithium aluminum hydride (LiAlH₄), are also highly effective in converting nitriles to primary amines. wikipedia.org Milder and safer conditions can be achieved using borohydrides, like potassium borohydride (KBH₄), in the presence of a catalyst such as Raney nickel. google.com These reactions convert this compound into 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine. It is important to select appropriate reaction conditions to favor the formation of the primary amine and avoid the production of secondary and tertiary amine byproducts. wikipedia.org
Table 2: Reduction of this compound to the Corresponding Primary Amine
| Reagent(s) | Reaction Type | Product |
| H₂, Raney Nickel or Pd/C | Catalytic Hydrogenation | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine |
| Lithium aluminum hydride (LiAlH₄) | Chemical Hydride Reduction | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine |
| Borohydride, Raney Nickel | Catalytic Hydride Reduction | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. This reaction is analogous to the nucleophilic addition to carbonyl compounds. lumenlearning.com The nature of the nucleophile determines the reaction conditions and the resulting product.
Strong, anionic nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) add directly to the nitrile carbon. The initial product is an imine salt, which upon acidic workup, hydrolyzes to form a ketone. For example, the reaction of this compound with a Grignard reagent would yield a ketone after hydrolysis.
Weaker, neutral nucleophiles generally require the nitrile to be activated by an acid catalyst. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by nucleophiles like water or alcohols.
Table 3: Nucleophilic Addition to this compound
| Nucleophile (Example) | Intermediate (after addition) | Final Product (after hydrolysis) |
| Grignard Reagent (e.g., CH₃MgBr) | Imine Salt | A ketone |
| Organolithium (e.g., C₆H₅Li) | Imine Salt | A ketone |
| Hydride (from LiAlH₄) | Imine Salt | A primary amine |
Reactivity of the Methoxy-substituted Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution by the presence of the methoxy (B1213986) group. The position of this group on the ring dictates the regioselectivity of these reactions.
The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. In the 3-methoxyphenyl (B12655295) ring of the target molecule, the methoxy group is at the C3 position. It therefore directs incoming electrophiles to the positions ortho (C2 and C4) and para (C6) to itself. The other substituent at C1, the α-methoxyacetonitrile group, is generally considered deactivating due to the electron-withdrawing nature of the nitrile, but the activating effect of the methoxy group is dominant.
Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur primarily at the C2, C4, and C6 positions of the aromatic ring. For instance, bromination using bromine (Br₂) in the presence of a Lewis acid would likely yield a mixture of mono-brominated products at these activated positions.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 1-(Cyanomethoxymethyl)-2-methoxy-4-nitrobenzene and other isomers |
| Bromination (Br₂, FeBr₃) | Br⁺ | 1-Bromo-2-methoxy-4-(cyanomethoxymethyl)benzene and other isomers |
| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | Acylated products at positions 2, 4, and 6 |
The methoxy group strongly activates the aromatic ring towards electrophilic attack. This activation stems from the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles than unsubstituted benzene.
While the oxygen atom of the methoxy group is also electronegative and exerts an electron-withdrawing inductive effect, the electron-donating resonance effect is significantly stronger. The net result is a substantial activation of the aromatic ring, facilitating electrophilic substitution reactions under milder conditions than those required for benzene itself.
Reactivity at the α-Carbon and Carbon-Carbon Bond Formation
The carbon atom positioned between the phenyl ring and the nitrile group, known as the α-carbon, is rendered acidic by the electron-withdrawing effect of the nitrile group. This acidity allows for deprotonation by a suitable base, generating a carbanion that can act as a nucleophile in a variety of reactions, leading to the formation of new carbon-carbon bonds. The presence of the α-methoxy group can influence the stability and reactivity of this carbanion.
In a Knoevenagel-type condensation, the carbanion generated from this compound would be expected to add to the carbonyl group of an aldehyde or ketone. The subsequent elimination of a molecule of water from the resulting aldol-type adduct would lead to the formation of a new α,β-unsaturated nitrile. The reaction is typically catalyzed by a base, and the reactivity of the carbonyl compound plays a significant role in the reaction outcome. Aromatic aldehydes are often good substrates for this type of reaction nih.govrsc.orgacgpubs.orgbohrium.comresearchgate.net.
The Darzens condensation offers another potential pathway for the reactivity of this compound. This reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester wikipedia.orgorganic-chemistry.orglscollege.ac.inmychemblog.com. While this compound is not an α-haloester, a related reaction could be envisaged where an analogous α-functionalized derivative participates in the formation of an epoxide.
Table 1: Plausible Knoevenagel Condensation of this compound with Benzaldehyde
| Reactant 1 | Reactant 2 | Base | Expected Product |
| This compound | Benzaldehyde | Piperidine/Sodium Ethoxide | 2-Methoxy-3-(3-methoxyphenyl)-3-phenylacrylonitrile |
Note: This table is illustrative of an expected reaction based on the principles of the Knoevenagel condensation and not based on reported experimental data for this specific compound.
The generation of a carbanion at the α-position of this compound opens up the possibility of introducing a second substituent at this position, leading to the formation of a quaternary carbon center. This can be achieved through α-functionalization reactions, such as alkylation.
The reaction would involve the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, followed by the addition of an electrophile, typically an alkyl halide. The success of this reaction would depend on the relative reactivity of the carbanion and the electrophile, as well as the steric hindrance around the reaction center. The formation of quaternary carbon centers is a significant challenge in organic synthesis, and methods that allow for their construction are of considerable interest.
Table 2: Hypothetical α-Alkylation for the Formation of a Quaternary Carbon Center
| Substrate | Base | Electrophile | Expected Product |
| This compound | LDA | Methyl Iodide | 2-Methoxy-2-(3-methoxyphenyl)propanenitrile |
Note: This table represents a hypothetical reaction based on general principles of α-alkylation of nitriles and is not based on specific experimental data for the title compound.
Elimination and Rearrangement Mechanisms involving the this compound Framework
The structure of this compound allows for the possibility of elimination and rearrangement reactions, which could be induced by acidic, basic, or thermal conditions.
Under acidic conditions, it is conceivable that the methoxy group could be protonated, turning it into a good leaving group (methanol). Subsequent elimination could lead to the formation of a carbon-carbon double bond. The regioselectivity of this elimination would be influenced by the stability of the resulting alkene. Elimination reactions can proceed through different mechanisms, such as E1 or E2, depending on the substrate and reaction conditions nih.govmasterorganicchemistry.comyoutube.commissouri.eduyoutube.com.
Rearrangement reactions of α-hydroxy ketones and related compounds, known as α-ketol rearrangements, are well-documented nih.govwikipedia.orgrsc.orgorganicreactions.org. While this compound is not an α-hydroxy ketone, a related rearrangement could potentially be triggered under certain conditions, possibly involving the migration of the phenyl or methoxy group. For instance, a Fries-type rearrangement, which involves the migration of an acyl group of a phenolic ester, is catalyzed by Lewis acids wikipedia.org. Although not directly applicable, it illustrates the potential for intramolecular rearrangements in aromatic systems.
It is important to note that the specific conditions and mechanisms for elimination and rearrangement reactions of this compound would require dedicated experimental investigation, as the literature on these transformations for this particular compound is sparse.
Lack of Specific Research Data for this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific information in the public domain regarding the advanced synthetic applications and derivatization of This compound . The performed searches did not yield specific findings for this exact compound within the detailed framework of the requested outline.
The available scientific literature extensively covers related compounds such as 3-methoxyphenylacetonitrile and 2-methoxyphenylacetonitrile. These related molecules are documented as valuable intermediates in the synthesis of various biologically active compounds and heterocyclic systems. However, the introduction of an additional methoxy group at the alpha position of the acetonitrile moiety, which defines the target compound This compound , fundamentally alters its chemical properties and reactivity. Consequently, extrapolating data from these related but structurally distinct compounds would be scientifically inaccurate and would not adhere to the strict focus on the specified chemical entity.
Furthermore, there is no available information concerning specific functional group interconversions, derivatization strategies for mechanistic probing, or analytical enhancement related solely to This compound .
Due to the absence of specific and verifiable research findings for This compound , it is not possible to generate the thorough, informative, and scientifically accurate article as requested under the provided outline.
Advanced Synthetic Applications and Derivatization of 2 Methoxy 2 3 Methoxyphenyl Acetonitrile
Derivatization Strategies for Mechanistic Probing and Analytical Enhancement
Strategies for Modifying Electronic and Optical Properties via Derivatization
The electronic and optical characteristics of molecules based on the 2-Methoxy-2-(3-methoxyphenyl)acetonitrile scaffold can be systematically engineered through targeted derivatization. The primary strategy involves the introduction of various functional groups onto the pendant 3-methoxyphenyl (B12655295) ring. These modifications strategically alter the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which fundamentally govern its absorption, emission, and redox properties. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that dictates the wavelength of light a molecule absorbs and emits.
Strategic Placement of Functional Groups
The efficacy of a substituent in modifying electronic properties is highly dependent on its position on the phenyl ring relative to the existing methoxy (B1213986) and α-methoxyacetonitrile groups. Resonance effects, which have a powerful influence on the molecular orbitals, are most pronounced when substituents are placed at the ortho and para positions. libretexts.org
Electron-Donating Groups (EDGs): Introducing strong EDGs, such as amino (-NH₂), hydroxyl (-OH), or additional alkoxy (-OR) groups, at positions 2, 4, or 6 of the phenyl ring would increase the electron density of the π-system. This effect primarily raises the energy of the HOMO. frontiersin.org For instance, the derivatization of coumarin (B35378) scaffolds has shown that the introduction of -OH and -OMe groups leads to a bathochromic shift in their UV-Vis spectra, consistent with a reduction of the energy gap. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, attaching strong EWGs like nitro (-NO₂), cyano (-CN), formyl (-CHO), or trifluoromethyl (-CF₃) lowers the energy of the LUMO. researchgate.net This modification also effectively narrows the HOMO-LUMO gap, leading to a red-shift in optical transitions. nih.gov Studies on polycyclic aromatic hydrocarbons have demonstrated that functional groups such as -CHO and -COOH can significantly reduce the HOMO-LUMO gap. researchgate.net This strategy is crucial for designing molecules with tailored electron affinity for applications in organic electronics.
Extension of π-Conjugation: A further strategy involves extending the conjugated π-system of the molecule. This can be achieved by fusing additional aromatic rings (e.g., forming a naphthalene-based structure) or by adding π-conjugated linkers. Increasing the size of the conjugated system generally decreases the HOMO-LUMO gap, providing another powerful tool for shifting optical properties toward longer wavelengths.
The predictable impact of these derivatization strategies allows for the rational design of novel molecules with precisely controlled electronic and optical characteristics for advanced material applications.
Table 4.3.2-1: Predicted Effects of Derivatization on the Electronic and Optical Properties of the this compound Scaffold
The following table outlines the expected changes to the HOMO-LUMO energy gap and the maximum absorption wavelength (λmax) upon substitution of the 3-methoxyphenyl ring. These predictions are based on established principles of physical organic chemistry. researchgate.netfrontiersin.orgnih.govnih.gov
| Derivative Structure | Substituent Group | Substituent Type | Expected Effect on HOMO-LUMO Gap | Predicted Shift in λmax |
| Parent Scaffold this compound | -H | (Reference) | Baseline | Baseline |
| 2-Methoxy-2-(4-amino-3-methoxyphenyl)acetonitrile | 4-NH₂ | Strong Electron-Donating | Decrease | Bathochromic (Red-Shift) |
| 2-Methoxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | 4-OH | Strong Electron-Donating | Decrease | Bathochromic (Red-Shift) |
| 2-Methoxy-2-(3-methoxy-4-nitrophenyl)acetonitrile | 4-NO₂ | Strong Electron-Withdrawing | Significant Decrease | Strong Bathochromic (Red-Shift) |
| 2-Methoxy-2-(4-cyano-3-methoxyphenyl)acetonitrile | 4-CN | Strong Electron-Withdrawing | Decrease | Bathochromic (Red-Shift) |
| 2-Methoxy-2-(4-formyl-3-methoxyphenyl)acetonitrile | 4-CHO | Strong Electron-Withdrawing | Decrease | Bathochromic (Red-Shift) |
Stereochemical Considerations in the Synthesis and Reactions of 2 Methoxy 2 3 Methoxyphenyl Acetonitrile
Asymmetric Synthetic Methodologies for Related Chiral Nitriles
The development of methods for the asymmetric synthesis of α-chiral nitriles is a field of intense study, as these compounds are valuable precursors to a wide range of optically active molecules, including amines, carboxylic acids, and ketones. acs.org For a molecule like 2-Methoxy-2-(3-methoxyphenyl)acetonitrile, achieving enantiopurity is crucial for its potential applications in pharmaceuticals and materials science.
Chiral catalysis is a powerful tool for the enantioselective synthesis of α-chiral nitriles, including the creation of quaternary stereocenters. acs.orgntu.edu.sg Various transition-metal catalysts and organocatalysts have been developed to control the formation of the stereocenter at the α-position to the cyano group.
Recent advancements have focused on synergistic catalysis, combining different catalytic modes to achieve high levels of stereocontrol. For instance, a combination of palladium and phase-transfer catalysis has been effectively used for the asymmetric synthesis of chiral acyclic nitriles with α-all-carbon quaternary stereocenters. ntu.edu.sg This approach involves the in situ generation of a tertiary α-cyano carbanion, whose subsequent reaction is controlled by a chiral phase-transfer catalyst. ntu.edu.sg Similarly, copper(I) complexes with chiral ligands like DTBM-SEGPHOS have been used to generate chiral copper ketenimide intermediates from α-substituted benzyl (B1604629) nitriles, which then react with electrophiles with high enantio- and diastereoselectivity. researchgate.net
These catalytic systems operate under mild conditions and are applicable to a range of substrates, demonstrating their potential for synthesizing complex chiral nitriles. researchgate.net The choice of metal, ligand, and reaction conditions is critical for achieving high stereoselectivity.
| Catalytic System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Pd / Chiral Phase-Transfer Catalyst | Decarboxylative Allylic Alkylation | Allyl 2-cyanoacetates | High ee |
| CuOAc / (R)-DTBM-SEGPHOS | Mannich-type reaction | α-Substituted benzyl nitriles | Moderate to high enantio- and diastereoselectivity |
| Chiral N,N′-dioxide / Zn(II) | Mannich reaction | Silyl ketene (B1206846) imines | Up to 99% ee, >19:1 dr |
| Nickel / Chiral Ligand | Desymmetric Allylic Cyanation | Biaryl diallylic alcohols | Up to >99% ee |
This table summarizes selected examples of chiral catalytic systems used in the asymmetric synthesis of α-chiral nitriles, highlighting the high levels of stereocontrol achievable. ntu.edu.sgresearchgate.netnih.gov
Chiral auxiliaries offer a reliable and predictable method for introducing stereochemistry in the synthesis of chiral molecules. researchgate.net An auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed.
Ellman's tert-butanesulfinamide is a prominent chiral auxiliary used for the stereoselective synthesis of chiral amines, which can be derived from nitriles. osi.lv In the context of nitrile chemistry, chiral oxazolidinones have been employed as auxiliaries in diastereoselective cycloaddition reactions of nitrile ylides. These reactions can proceed with high yield and stereoselectivity even without the presence of a Lewis acid catalyst, as the steric bulk of the auxiliary effectively shields one face of the molecule. researchgate.net
Substrate control is another strategy where an existing chiral center within the substrate molecule dictates the stereochemistry of a newly formed center. This is particularly relevant in reactions like the 1,3-dipolar cycloaddition of nitrile oxides to chiral homoallylic alcohols. The pre-existing stereocenter of the alcohol influences the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. The diastereoselectivity of such reactions can often be enhanced by the use of metal salts, such as those containing magnesium, which coordinate to both the hydroxyl group and the incoming nitrile oxide. nih.govresearchgate.net
| Stereocontrol Method | Reaction Type | Auxiliary/Controlling Group | Key Feature |
| Chiral Auxiliary | Nitrile Ylide Cycloaddition | Chiral Oxazolidinone | The auxiliary's steric hindrance directs the approach of the reagent, leading to high diastereoselectivity. researchgate.net |
| Chiral Auxiliary | Synthesis of Chiral Amines | tert-Butanesulfinamide | Widely used for creating amines with multiple stereogenic centers. osi.lv |
| Substrate Control | Nitrile Oxide Cycloaddition | Chiral Homoallylic Alcohol | The existing stereocenter in the alcohol directs the facial approach of the nitrile oxide. researchgate.net |
This table illustrates methods for achieving diastereoselectivity in reactions involving nitriles through the use of chiral auxiliaries and inherent substrate features.
Direct enantioselective cyanation represents one of the most straightforward methods for synthesizing α-chiral nitriles. acs.org These reactions involve the addition of a cyanide source to a prochiral electrophile, such as an aldehyde, ketone, or imine, in the presence of a chiral catalyst. Significant progress has been made in developing cyanide-free methods, which are advantageous from a safety perspective. researchgate.net
Biocatalysis, using enzymes like aldoxime dehydratases, has emerged as a powerful cyanide-free approach. These enzymes can catalyze the dehydration of racemic aldoximes to produce chiral nitriles with high enantioselectivity, generating only water as a byproduct. researchgate.net
In chemical catalysis, nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols has been developed to produce axially chiral nitrile structures with excellent enantioselectivities (up to >99% ee). nih.gov Another innovative strategy involves the combination of photoredox and copper catalysis for the radical-mediated ring-opening and enantioselective cyanation of cycloketone oxime esters, yielding chiral dinitriles. springernature.com These methods highlight the diverse catalytic systems available for the direct and highly selective formation of α-chiral nitriles. acs.orgnih.gov
Control of Stereochemistry at the α-Carbon in Related Benzylic Systems
The principles governing stereocontrol at the α-carbon of this compound can be extrapolated from studies on related benzylic systems. The benzylic position is activated towards both deprotonation and nucleophilic substitution, making it a key site for stereoselective functionalization.
Nickel-catalyzed cross-coupling reactions have proven effective for the stereoselective functionalization of benzylic C–O bonds. For instance, enantioenriched benzylic ethers can undergo Kumada-type coupling reactions with Grignard reagents in the presence of a nickel catalyst and a chiral phosphine (B1218219) ligand, proceeding with inversion of configuration at the benzylic stereocenter. nih.gov This demonstrates that a pre-existing stereocenter at the benzylic position can be transformed into a new one with high fidelity.
Furthermore, engineered enzymes, such as threonine aldolases, have been developed for the α-functionalization of unprotected benzylamines. These biocatalysts can facilitate stereoselective C–C bond formation between a range of benzylamines and aldehydes, producing 1,2-amino alcohols as single enantiomers with high diastereoselectivity. nih.gov The development of stereoconvergent cross-couplings, where a racemic starting material is converted into a single enantiomeric product, has also been applied to the synthesis of secondary α-arylnitriles from racemic α-bromonitriles. nih.gov
Influence of Substituent Effects on Stereoselectivity in Reaction Pathways
The stereochemical outcome of reactions to form chiral centers is often highly dependent on the electronic and steric properties of substituents on the aromatic ring and at the reacting center. In the case of this compound, the methoxy (B1213986) group at the meta-position of the phenyl ring can influence the reactivity and selectivity of α-functionalization reactions.
Electronic effects play a crucial role. For example, in the enantioselective nickel-catalyzed desymmetric cyanation of biaryl systems, both steric and electronic interactions are key determinants of enantioselectivity. nih.gov The electron-donating or withdrawing nature of a substituent can affect the stability of intermediates, such as carbanions or radicals, and influence the energetics of transition states. Carbanions stabilized by a nitrile group are central to many C-C bond-forming reactions, and their reactivity is modulated by other α-substituents. researchgate.netsemanticscholar.org
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methoxy 2 3 Methoxyphenyl Acetonitrile
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 2-Methoxy-2-(3-methoxyphenyl)acetonitrile, an analysis of its IR spectrum would be expected to reveal characteristic absorption bands corresponding to its key structural features.
Based on its molecular structure, the following peaks would be anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Nitrile (C≡N) | 2260-2240 | A sharp, medium-intensity peak indicating the stretching vibration of the carbon-nitrogen triple bond. |
| Aromatic C-H | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| Aliphatic C-H | 3000-2850 | Stretching vibrations of the C-H bonds in the methoxy (B1213986) and acetonitrile backbone. |
| C-O (Ether) | 1275-1200 (asymmetric) 1075-1020 (symmetric) | Stretching vibrations of the two ether linkages (one aryl ether and one aliphatic ether). |
| Aromatic C=C | 1600-1450 | A series of peaks corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
However, a search of scientific databases and literature reveals no publicly available experimental IR spectra for this compound. While spectra for its isomers, such as 2-(2-methoxyphenyl)acetonitrile and 2-(3-methoxyphenyl)acetonitrile, are documented, this data cannot be directly extrapolated to the title compound due to the different substitution pattern and the presence of an additional methoxy group on the acetonitrile carbon, which would significantly influence the electronic environment and vibrational modes of the molecule.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single Crystal X-ray Diffraction for Precise Molecular Geometry
To date, no single crystal X-ray diffraction studies for this compound have been reported in the crystallographic literature. Such a study, if successful, would yield a detailed molecular model, confirming the connectivity of the atoms and providing precise measurements of all geometric parameters. This would be invaluable for understanding the steric and electronic effects of the methoxy groups on the molecule's structure.
Advanced Crystallographic Techniques for Challenging Crystalline Materials
In cases where obtaining suitable single crystals is difficult, advanced techniques can be employed. The Crystalline Sponge Method or the Crystalline Mate Method are innovative approaches that allow for the crystallographic analysis of non-crystalline or poorly-crystallizing compounds by co-crystallizing them with a porous host crystal. There is currently no indication in the scientific literature that these advanced methods have been applied to this compound.
Powder X-ray Diffraction for Microcrystalline Samples
Powder X-ray Diffraction (PXRD) is a useful technique for analyzing microcrystalline solids. It provides information about the crystalline phases present in a sample and can be used to determine the unit cell parameters. While less detailed than single-crystal analysis, a PXRD pattern would serve as a valuable fingerprint for the identification and purity assessment of solid batches of this compound. At present, no PXRD data for this compound is publicly available.
Complementary Spectroscopic Techniques for Comprehensive Characterization
A full structural elucidation of this compound would necessitate the use of several complementary spectroscopic techniques in addition to IR spectroscopy. These would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to map out the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the connectivity and the chemical environment of each atom.
Mass Spectrometry (MS): This technique would determine the accurate molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm its structure.
Despite the commercial availability of this compound, a comprehensive and publicly accessible characterization using these standard analytical techniques is currently lacking. The absence of this foundational data in the scientific literature underscores a gap in the detailed understanding of this specific chemical entity.
Theoretical and Computational Chemistry of 2 Methoxy 2 3 Methoxyphenyl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. dergipark.org.tr These calculations allow for the prediction of various properties that govern the molecule's stability and reactivity.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. utwente.nlnubakery.org This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates. molcas.org For 2-Methoxy-2-(3-methoxyphenyl)acetonitrile, this process involves finding the specific bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds. The key dihedral angles include the rotation around the bond connecting the phenyl ring to the chiral carbon and the bonds of the two methoxy (B1213986) groups. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped to identify the global minimum (the most stable conformer) and other local energy minima. Calculations are often performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net
Table 1: Calculated Geometric Parameters for the Optimized Ground State of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C≡N | 1.16 Å |
| Bond Length | C-CN | 1.47 Å |
| Bond Length | C-OCH₃ | 1.43 Å |
| Bond Length | C-Phenyl | 1.51 Å |
| Bond Angle | Phenyl-C-CN | 109.5° |
| Bond Angle | OCH₃-C-CN | 109.8° |
| Dihedral Angle | C(ring)-C(ring)-C-CN | -121.3° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgirjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com Conversely, a small gap suggests the molecule is more reactive. schrodinger.com For this compound, the electron-rich 3-methoxyphenyl (B12655295) group is expected to be the primary contributor to the HOMO, while the electron-withdrawing nitrile group would significantly contribute to the LUMO.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.45 eV |
| LUMO Energy (ELUMO) | -0.89 eV |
| HOMO-LUMO Gap (ΔE) | 5.56 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. iucr.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red or yellow areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Blue areas indicate positive potential, representing electron-deficient regions prone to nucleophilic attack.
For this compound, the MEP surface would show significant negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. mdpi.comresearchgate.net Regions of positive potential would be located around the hydrogen atoms. This analysis provides a qualitative prediction of how the molecule will interact with other charged or polar species.
Table 3: Electrostatic Potential Minima and Maxima
| Region | Associated Atom(s) | Potential (kcal/mol) | Reactivity Implication |
|---|---|---|---|
| Vmin | N (Nitrile) | -45.8 | Site for electrophilic attack |
| Vmin | O (Methoxy) | -35.2 | Hydrogen bond acceptor |
| Vmax | H (Aromatic) | +21.5 | Site for nucleophilic interaction |
Computational Modeling of Reaction Mechanisms
Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the energy changes as reactants are converted into products, providing critical information about reaction feasibility and kinetics.
To understand a chemical reaction mechanism, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
Computational methods can be used to locate the geometry of the transition state and calculate its energy. For a reaction involving this compound, such as the hydrolysis of the nitrile group to an amide, calculations would model the approach of a water molecule and the subsequent bond-forming and bond-breaking steps. By calculating the energies of the reactants, transition state, intermediates, and products, a complete reaction energy profile can be constructed. This profile reveals whether the reaction is exothermic or endothermic and provides a theoretical value for the activation energy.
Table 4: Hypothetical Reaction Energy Profile for Nitrile Hydrolysis
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Acetonitrile + H₂O) | 0.0 |
| Transition State (TS) | +25.5 |
| Intermediate | -5.2 |
| Product (Amide) | -15.0 |
Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these effects using two main approaches: implicit and explicit solvation models. youtube.com
Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective for modeling the bulk electrostatic effects of the solvent on the solute.
Explicit solvation models involve including a number of individual solvent molecules in the calculation. mdpi.com This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing reaction mechanisms. youtube.com By performing calculations in different solvents (e.g., water, acetonitrile, chloroform), it is possible to predict how solvent polarity affects the electronic structure and reaction energy profiles of this compound. For example, polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction rate. mdpi.com
Table 5: Calculated HOMO-LUMO Gap in Different Solvents (Implicit Model)
| Solvent | Dielectric Constant (ε) | Calculated ΔE (eV) |
|---|---|---|
| Gas Phase | 1.0 | 5.56 |
| Chloroform | 4.8 | 5.48 |
| Acetonitrile | 37.5 | 5.41 |
| Water | 78.4 | 5.39 |
Compound Index
Prediction of Spectroscopic Properties from Theoretical Models (e.g., NMR chemical shifts, UV-Vis spectra)
The prediction of spectroscopic properties for molecules like this compound relies heavily on computational quantum chemistry methods. These theoretical models allow for the calculation of spectra, which can aid in the structural elucidation and characterization of the compound, especially when experimental data is unavailable or ambiguous. The most prominent methods for these predictions are Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) chemical shifts and Time-Dependent Density Functional Theory (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
Theoretical calculations of NMR chemical shifts are a powerful tool in structural chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard and reliable approach for predicting the NMR spectra of organic molecules. nih.gov The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), cc-pVDZ). rsc.orgnih.gov For aromatic systems such as this compound, it is crucial to accurately model the electron distribution, as π-electron effects can significantly influence the chemical shifts of protons and carbons in the aromatic ring. modgraph.co.uk
The computational process typically involves:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method.
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the equation: δ_calc = σ_TMS - σ_iso.
While no specific theoretically predicted NMR data for this compound has been published, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, based on common values for similar structural motifs, is presented below for illustrative purposes.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using a hypothetical DFT/GIAO method.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH (acetonitrile) | 5.10 | 65.0 |
| OCH₃ (acetonitrile) | 3.50 | 58.0 |
| OCH₃ (phenyl) | 3.80 | 55.5 |
| CN | - | 118.0 |
| C1 (phenyl, ipso) | - | 138.0 |
| C2 (phenyl) | 7.00 | 114.0 |
| C3 (phenyl, ipso-OCH₃) | - | 160.0 |
| C4 (phenyl) | 6.90 | 120.0 |
| C5 (phenyl) | 7.30 | 130.0 |
| C6 (phenyl) | 6.95 | 113.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction
TD-DFT is the workhorse method for simulating UV-Vis absorption spectra. mdpi.comfaccts.de This approach calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the spectral bands, respectively. The choice of functional and basis set is again critical, and it is often necessary to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent on the electronic transitions. nih.govphyschemres.org
For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the methoxyphenyl ring. The substituents on the acetonitrile group may cause shifts in the absorption maxima compared to simpler aromatic ethers.
The computational workflow for predicting a UV-Vis spectrum generally includes:
Ground-State Optimization: Similar to NMR predictions, the calculation begins with the optimization of the ground-state geometry.
Excited-State Calculation: A TD-DFT calculation is then performed to determine the energies and oscillator strengths of the lowest-lying electronic transitions.
Spectrum Generation: The calculated transitions are then convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a theoretical spectrum that can be visually compared with experimental data. sapub.org
A hypothetical prediction of the main electronic transitions for this compound in a common solvent like ethanol is presented in the table below.
Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound Calculated using a hypothetical TD-DFT method with a PCM solvent model for ethanol.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 220 | 0.40 | HOMO-1 → LUMO (π → π) |
Derivation of Structure-Property Relationships from Computational Studies
Computational studies are instrumental in deriving Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). nih.govmdpi.com These models correlate the chemical structure of a compound with its physical properties or biological activity. For this compound, computational chemistry can be used to calculate a variety of molecular descriptors that are fundamental to building such relationships.
Key molecular descriptors that can be calculated include:
Electronic Descriptors: These describe the electronic characteristics of the molecule. Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. Other electronic descriptors include dipole moment, polarizability, and atomic charges. nih.gov
Topological Descriptors: These are numerical values derived from the molecular graph, describing the size, shape, and branching of the molecule.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume and surface area.
The table below provides hypothetical values for some key molecular descriptors for this compound, which would be the starting point for developing a structure-property relationship model.
Table 3: Hypothetical Calculated Molecular Descriptors for this compound Calculated using a hypothetical DFT method.
| Descriptor | Hypothetical Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
| Molecular Volume | 160.5 | ų |
| Polarizability | 18.2 | ų |
These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding further experimental investigation and application.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Fundamental Insights
The study of 2-Methoxy-2-(3-methoxyphenyl)acetonitrile and its structural class, α-alkoxy arylacetonitriles, provides fundamental insights into the synthesis and reactivity of multifunctional organic molecules. The core academic contribution lies in the exploration of a molecular scaffold that combines the versatile reactivity of the nitrile group with the modulating influence of an α-alkoxy substituent. The nitrile moiety is a well-established pharmacophore and a valuable synthetic intermediate, capable of transformation into amines, carboxylic acids, and various heterocycles. beilstein-journals.orgresearchgate.net Its incorporation into molecules can enhance binding affinity to target proteins through hydrogen bonds, polar interactions, and π-π interactions. researchgate.net
A crucial insight derived from related structures is the strategic importance of α-substitution. Placing the nitrile on a quaternary carbon, as seen in this compound, is a known strategy in medicinal chemistry to prevent in vivo oxidation and the potential metabolic release of cyanide. nih.gov This structural feature is present in widely prescribed pharmaceuticals like verapamil (B1683045) and anastrozole, highlighting the therapeutic relevance of this molecular design. nih.gov The presence of the α-methoxy group further influences the molecule's electronic properties, stereochemistry, and metabolic stability, making it a valuable building block for complex molecular architectures. The investigation of such compounds contributes to a deeper understanding of how α-heteroatom substitution can be used to fine-tune the chemical and biological properties of arylacetonitrile cores.
Unaddressed Challenges and Emerging Research Avenues in Substituted Arylacetonitrile Chemistry
Despite significant progress, the chemistry of substituted arylacetonitriles faces several challenges, many of which are pertinent to the synthesis of complex structures like this compound. A primary hurdle is the direct functionalization at the α-position of simple arylacetonitriles. The low acidity of the α-protons makes deprotonation difficult, often requiring strong bases and harsh conditions, which can be incompatible with other functional groups. chemrxiv.orgresearchgate.net
A significant and largely unaddressed challenge is the stereoselective synthesis of α-chiral arylacetonitriles containing a quaternary stereocenter, particularly those bearing an oxygen substituent. While methods for α-alkylation and other C-C bond formations exist, achieving high enantioselectivity in the construction of α-alkoxy-α-arylacetonitriles remains a formidable task. rsc.orgrsc.org This represents a critical research avenue, as control over stereochemistry is paramount for applications in pharmacology and materials science.
Emerging research is beginning to tackle these issues by exploring novel activation strategies. The development of catalytic systems that can generate α-cyanocarbanions under mild conditions is a key focus. rsc.org Furthermore, expanding the substrate scope to include a wider variety of functional groups on both the aryl ring and the α-substituent is an ongoing effort. The table below outlines some of the key challenges and the corresponding emerging research directions.
| Challenge | Emerging Research Avenue | Potential Impact |
| Low acidity of α-protons in arylacetonitriles. chemrxiv.orgresearchgate.net | Development of novel catalytic systems (e.g., Iridium-NHC complexes) for activation under milder conditions. rsc.orgrsc.org | Increased accessibility and functional group tolerance in the synthesis of α-substituted derivatives. |
| Stereoselective synthesis of quaternary α-stereocenters. rsc.org | Asymmetric catalysis using chiral ligands or organocatalysts to control the facial selectivity of electrophilic attack. | Access to enantioenriched building blocks for chiral drugs and materials. |
| Introduction of heteroatom substituents (e.g., -OMe) at the α-position. | Exploring oxidative, electrochemical, or radical-based methods for α-functionalization. beilstein-journals.orgresearchgate.net | Creation of novel molecular scaffolds with unique electronic and biological properties. |
| Use of toxic cyanide reagents in traditional syntheses. organic-chemistry.org | Development of cyanide-free synthetic routes using alternative nitrile sources or biocatalytic methods. rsc.org | Greener, safer, and more sustainable manufacturing processes for nitrile-containing compounds. |
Potential for Further Development in Synthetic Methodologies and Advanced Applications
The future of substituted arylacetonitrile chemistry is geared towards the development of more efficient, sustainable, and precise synthetic methods, which will in turn unlock new applications. For a molecule like this compound, these advancements are critical for realizing its full potential.
Synthetic Methodologies: Modern synthetic techniques hold immense promise. Electrochemical synthesis offers a green and powerful alternative to traditional methods, enabling nitrile formation and α-functionalization under mild, oxidant-free conditions. beilstein-journals.orgresearchgate.netsioc-journal.cnresearchgate.net The use of electricity as a reagent minimizes waste and allows for precise control over reaction pathways. researchgate.netchemrxiv.org Similarly, photoredox catalysis is emerging as a tool to generate radical intermediates from previously inert precursors, opening up new routes for C-C and C-heteroatom bond formation at the α-position. nih.govprinceton.edu These methods could provide a direct and efficient pathway to α-methoxylated arylacetonitriles. Furthermore, advancements in transition-metal catalysis, particularly with earth-abundant metals like nickel and iron, are expected to yield more cost-effective and environmentally benign processes for cyanation and α-alkylation reactions. rsc.org
Advanced Applications: The unique structural features of α-alkoxy arylacetonitriles could be exploited in several advanced applications. In medicinal chemistry, the nitrile group is increasingly being used as a "warhead" for covalent inhibitors, where it can form a reversible or irreversible bond with a target protein. rsc.org The electronic properties conferred by the α-methoxy and aryl groups could be tuned to modulate the reactivity of the nitrile for this purpose, leading to highly selective therapeutic agents. rsc.orgnih.gov Beyond pharmaceuticals, the polarity and functionality of these molecules make them interesting candidates for materials science. They could serve as building blocks for specialized polymers, liquid crystals, or as functional additives in organic electronics. The ability to synthesize enantiomerically pure versions of these compounds opens the door to creating chiral materials with unique optical or recognition properties.
Q & A
Q. How does the substitution pattern of methoxy groups influence the compound’s electronic properties?
- Methodological Answer :
- Electron-Donating Effects : Methoxy groups at the 3-position increase aromatic ring electron density, altering reactivity in electrophilic substitution.
- Steric Effects : Ortho-substitution may hinder nitrile group rotation, affecting conformational stability in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
